Cytotoxic Potency of Duocarmycin SA vs. Other Duocarmycins (A, B1, B2, C1, C2) in Balb 3T3/H-ras Cells
A direct comparative study established a clear rank order of cytotoxic potency among six duocarmycin congeners against Balb 3T3/H-ras cells after 72 hours of drug exposure. The target of Duocarmycin SA intermediate-2, Duocarmycin SA, was the most potent, with an IC50 of 0.05 nM. This is 6-fold more potent than Duocarmycin A (IC50 = 0.3 nM), 30-fold more potent than Duocarmycin B2 (IC50 = 1.5 nM), and over 400-fold more potent than Duocarmycin C1 (IC50 = 40 nM) [1].
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.05 nM (Duocarmycin SA) |
| Comparator Or Baseline | Duocarmycin A (IC50 = 0.3 nM), B2 (IC50 = 1.5 nM), B1 (IC50 = 3.0 nM), C2 (IC50 = 20 nM), C1 (IC50 = 40 nM) |
| Quantified Difference | Duocarmycin SA is 6-fold more potent than A, 30-fold more than B2, and >400-fold more than C1. |
| Conditions | Balb 3T3/H-ras cell line; 72-hour drug exposure; MTT assay. |
Why This Matters
This quantifies the superior potency of Duocarmycin SA over its closest natural analogs, justifying the use of specific intermediates like Duocarmycin SA intermediate-2 to access the most active payload for drug development.
- [1] Ichikawa, K., et al. (1991). Duocarmycins, new antitumor antibiotics produced by Streptomyces; producing organisms and improved production. The Journal of Antibiotics, 44(10), 1045-1053. View Source
